molecular formula C28H27N3O5 B4033544 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4033544
M. Wt: 485.5 g/mol
InChI Key: BCDAGBOBYRSDEX-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione is 485.19507097 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Occupancy and Pharmacokinetics

Studies have demonstrated the role of 5-hydroxytryptamine (5-HT) receptors, particularly 5-HT(1A), in the pathophysiology and treatment of anxiety and depression. Compounds targeting these receptors can provide insights into novel drug development for mood disorders. For instance, a study examining the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist, DU 125530, has potential applications in treating anxiety and mood disorders. This research utilized Positron Emission Tomography (PET) to assess 5-HT(1A) autoreceptor and postsynaptic receptor occupancy, highlighting the compound's tolerability and dose-dependent occupancy, which correlated significantly with plasma levels, demonstrating its potential for clinical application in mood disorders (E. Rabiner et al., 2002).

Metabolism and Disposition in Clinical Settings

Another aspect of research focuses on the metabolism and disposition of novel compounds targeting specific receptors for cancer treatment. For example, the metabolism and disposition of BMS-690514, an oral selective inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, were investigated in healthy subjects. This research provides essential data on how the compound is absorbed, metabolized, and excreted, which is crucial for understanding its safety and efficacy in treating non–small-cell lung cancer and metastatic breast cancer (L. Christopher et al., 2010).

Anxiolytic-like Effects of Arylpiperazine Derivatives

The anxiolytic action mechanism of new arylpiperazine derivatives, focusing on their effects on the GABAergic and 5-HT systems, represents another research application. Studies evaluating the anxiolytic effects of these compounds through behavioral and biochemical studies provide insights into their potential therapeutic applications in treating anxiety disorders. This research underscores the importance of exploring novel therapeutics with faster onset of action, fewer side effects, and higher efficacy (E. Kędzierska et al., 2019).

Toxicological Investigation of Designer Drugs

The increasing popularity of designer psychostimulants, such as 3,4-methylenedioxypyrovalerone (MDPV), highlights the need for comprehensive toxicological investigations. Studies documenting the quantitative serum level confirmation of MDPV exposure and analyzing its metabolites in biological specimens contribute to understanding the pharmacokinetics and potential toxic effects of these substances. Such research is crucial for developing strategies to manage the adverse effects associated with the recreational use of designer drugs (Marcel Grapp et al., 2017).

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c32-27-17-24(28(33)31(27)21-7-9-23(10-8-21)36-22-4-2-1-3-5-22)30-14-12-29(13-15-30)18-20-6-11-25-26(16-20)35-19-34-25/h1-11,16,24H,12-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDAGBOBYRSDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.